12-Demethylmultiorthoquinone

Descripción

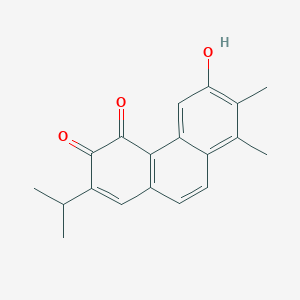

12-Demethylmultiorthoquinone is a naturally occurring aromatic secondary metabolite isolated from plant species within the Labiatae (Lamiaceae) family. Structurally, it belongs to the orthoquinone subclass of quinones, characterized by a bicyclic aromatic core with hydroxyl and ketone functional groups. The compound is derived biosynthetically via oxidative modifications of diterpenoid precursors, with demethylation at the C12 position distinguishing it from its methylated analog, multiorthoquinone .

Its antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv has been documented, with a reported minimum inhibitory concentration (MIC) of ≤2 μg/ml, positioning it as a promising lead for tuberculosis drug development . Further studies highlight its role in oxidative stress modulation, though detailed mechanistic insights remain under investigation .

Propiedades

Fórmula molecular |

C19H18O3 |

|---|---|

Peso molecular |

294.3 g/mol |

Nombre IUPAC |

6-hydroxy-7,8-dimethyl-2-propan-2-ylphenanthrene-3,4-dione |

InChI |

InChI=1S/C19H18O3/c1-9(2)14-7-12-5-6-13-10(3)11(4)16(20)8-15(13)17(12)19(22)18(14)21/h5-9,20H,1-4H3 |

Clave InChI |

OVYJWDSHGYTZSE-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=C(C2=CC(=C1C)O)C(=O)C(=O)C(=C3)C(C)C |

SMILES canónico |

CC1=C2C=CC3=C(C2=CC(=C1C)O)C(=O)C(=O)C(=C3)C(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Comparison

The structural analogs of 12-Demethylmultiorthoquinone include:

Key Observations :

- Demethylation at C12 (as in this compound vs. multiorthoquinone) correlates with enhanced antimycobacterial activity (MIC reduction from 4 μg/ml to ≤2 μg/ml) .

- The orthoquinone scaffold exhibits superior activity compared to para-quinone analogs (e.g., 4-Hydroxysapriparaquinone), likely due to improved redox cycling and membrane permeability .

Structure-Activity Relationships (SAR)

- Demethylation: Removal of the C12 methyl group (as in this compound) improves antimycobacterial activity, possibly by reducing steric hindrance for enzyme interaction .

- Hydroxylation : Additional hydroxyl groups (e.g., in multicaulin) may reduce membrane permeability but enhance solubility and target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.